molecular formula C16H18N4O4 B7169548 N-[3-(2-amino-2-oxoethoxy)phenyl]-2,5,6-trimethyl-3-oxopyridazine-4-carboxamide

N-[3-(2-amino-2-oxoethoxy)phenyl]-2,5,6-trimethyl-3-oxopyridazine-4-carboxamide

Cat. No.: B7169548
M. Wt: 330.34 g/mol
InChI Key: DVHWTXUAKHYXCF-UHFFFAOYSA-N
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Description

N-[3-(2-amino-2-oxoethoxy)phenyl]-2,5,6-trimethyl-3-oxopyridazine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazine ring, which is known for its diverse biological activities and its role in medicinal chemistry.

Properties

IUPAC Name

N-[3-(2-amino-2-oxoethoxy)phenyl]-2,5,6-trimethyl-3-oxopyridazine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4/c1-9-10(2)19-20(3)16(23)14(9)15(22)18-11-5-4-6-12(7-11)24-8-13(17)21/h4-7H,8H2,1-3H3,(H2,17,21)(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVHWTXUAKHYXCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N=C1C)C)C(=O)NC2=CC(=CC=C2)OCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-amino-2-oxoethoxy)phenyl]-2,5,6-trimethyl-3-oxopyridazine-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2,5,6-trimethyl-3-oxopyridazine-4-carboxylic acid with 3-(2-amino-2-oxoethoxy)aniline under controlled conditions. The reaction is often catalyzed by a dehydrating agent such as thionyl chloride or phosphorus oxychloride, followed by purification through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial to ensure consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-amino-2-oxoethoxy)phenyl]-2,5,6-trimethyl-3-oxopyridazine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

N-[3-(2-amino-2-oxoethoxy)phenyl]-2,5,6-trimethyl-3-oxopyridazine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[3-(2-amino-2-oxoethoxy)phenyl]-2,5,6-trimethyl-3-oxopyridazine-4-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or modulate the activity of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain kinases involved in cell signaling, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(2-amino-2-oxoethoxy)phenyl]-2,6-dimethyl-3-oxopyridazine-4-carboxamide
  • N-[3-(2-amino-2-oxoethoxy)phenyl]-2,5,6-trimethyl-3-oxopyridine-4-carboxamide
  • N-[3-(2-amino-2-oxoethoxy)phenyl]-2,5,6-trimethyl-3-oxopyrimidine-4-carboxamide

Uniqueness

N-[3-(2-amino-2-oxoethoxy)phenyl]-2,5,6-trimethyl-3-oxopyridazine-4-carboxamide is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

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